(R)-2-(1-Aminoethyl)phenol

asymmetric synthesis enantiomeric excess diastereoselective imine reduction

(R)-2-(1-Aminoethyl)phenol is a chiral, non-racemic ortho-aminophenol incorporating a benzylic stereocenter and a phenolic hydroxyl group ortho to the amine-bearing side chain. The compound belongs to the class of 2-(1-aminoethyl)phenols and is primarily employed as a single-enantiomer building block in asymmetric synthesis.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 123983-05-1
Cat. No. B043574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Aminoethyl)phenol
CAS123983-05-1
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1O)N
InChIInChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1
InChIKeyZWKWKJWRIYGQFD-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1-Aminoethyl)phenol (CAS 123983-05-1): Chiral ortho-Aminophenol Building Block for Asymmetric Synthesis and Enantiomeric Analysis


(R)-2-(1-Aminoethyl)phenol is a chiral, non-racemic ortho-aminophenol incorporating a benzylic stereocenter and a phenolic hydroxyl group ortho to the amine-bearing side chain. The compound belongs to the class of 2-(1-aminoethyl)phenols and is primarily employed as a single-enantiomer building block in asymmetric synthesis [1]. Its unique juxtaposition of a primary amine and a phenol in a 1,2-relationship on an aromatic ring enables the formation of rigid N,O-acetal scaffolds that serve as chiral auxiliaries for diastereoselective C–C bond formation, as well as thiourea derivatives that function as chiral solvating agents for NMR-based enantiomeric excess determination and absolute configuration assignment [2][3]. The compound has also been reported to exhibit insulinotropic and ROS-scavenging properties .

Why the (R)-Enantiomer of 2-(1-Aminoethyl)phenol Cannot Be Replaced by Its Racemate, (S)-Enantiomer, or Regioisomers in Stereochemically Demanding Applications


The (R)-enantiomer (CAS 123983-05-1) and its (S)-counterpart (CAS 133511-37-2) are not interchangeable because the stereogenic center directly governs the stereochemical outcome of reactions where the compound acts as a chiral auxiliary [1][2]. Both the Kündig group and Yamazaki have demonstrated that (R)-2-(1-aminoethyl)phenol-derived N,O-acetals undergo TiCl₄-mediated allylation with retention of configuration and high diastereoselectivity, enabling the enantioselective total synthesis of alkaloids such as stellettamides A–C and (−)-indolizidines 167B/209D [2][3]. Substituting the racemate (CAS 89985-53-5) would yield a 1:1 mixture of diastereomeric products, defeating the purpose of asymmetric synthesis. Likewise, tyramine (4-(2-aminoethyl)phenol), the para-regioisomer, cannot form the rigid tricyclic N,O-acetal framework that is essential for chiral-auxiliary performance, because the hydroxyl group is not positioned ortho to the amine-bearing chain [1]. These structural constraints mean that generic substitution by the racemate, the opposite enantiomer, or the para isomer leads to complete loss of stereochemical fidelity or scaffold functionality.

Quantitative Differentiation of (R)-2-(1-Aminoethyl)phenol Against Closest Analogs: Evidence for Procurement Decisions


Route- and Substrate-Dependent Synthetic Efficiency: Parent Phenol vs. ortho-Methyl and t-Butyl Analogues

Kündig et al. compared three asymmetric synthetic routes for 2-(1-aminoethyl)phenol and its methyl ethers. For the parent (unsubstituted) phenol, the diastereoselective imine reduction (Route 3) afforded the product with >96% enantiomeric excess (ee) and a 71% overall yield over three steps [1]. In contrast, the same route gave only moderate ee for the t-Bu-substituted analogue (Compound 3), and the ortho-methyl analogue (Compound 2) required a different route (Route 1) to achieve optimal ee [1]. This demonstrates that synthetic accessibility of the racemic parent is superior, but the chiral purity of the final product is highly route- and substrate-dependent, making the pre-synthesized (R)-enantiomer a more reliable procurement choice than attempting in-house asymmetric synthesis of complex analogues.

asymmetric synthesis enantiomeric excess diastereoselective imine reduction

Chiral Auxiliary Performance: (R)-2-(1-Aminoethyl)phenol Enables High Diastereoselectivity in TiCl₄-Mediated Allylation for Alkaloid Total Synthesis

Yamazaki et al. employed (R)-2-(1-aminoethyl)phenol as a chiral auxiliary in the form of a tricyclic N-acyl-N,O-acetal. TiCl₄-mediated allylation of this acetal proceeded with retention of configuration at the benzylic stereocenter and delivered the chiral allylpiperidinone with high yield and diastereoselectivity [1]. This transformation constituted the key stereochemistry-setting step in the first enantioselective total synthesis of (+)-stellettamide A, (−)-stellettamide B, and (1S,4S,8aR)-stellettamide C [1]. The corresponding reaction using the (S)-enantiomer-derived acetal would deliver the opposite product enantiomer, and the para-isomer (tyramine) cannot form the requisite tricyclic N,O-acetal structure at all.

chiral auxiliary alkaloid total synthesis diastereoselective allylation

Thiourea Chiral Solvating Agent (1-TU) Outperforms Inden-ol- and Phenylethanamine-Derived CSAs in NMR Enantiodiscrimination of N-DNB Amino Acids

Recchimurzo et al. (2020) synthesized thiourea derivatives from four chiral amino-alcohol/phenol scaffolds and compared them head-to-head as chiral solvating agents (CSAs) for ¹H and ¹³C NMR enantiodifferentiation of N-3,5-dinitrobenzoyl (N-DNB) amino acid derivatives [1]. The thiourea derived from 2-[(1R)-1-aminoethyl]phenol (designated 1-TU) proved to be the most effective CSA among the series, outperforming analogues derived from (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, and (R)-1-phenylethanamine [1]. The 1-TU system required a base additive (DABCO or DMAP) to achieve full solubilization and efficient interaction with amino acid substrates bearing free carboxyl groups [1].

chiral solvating agent NMR enantiodiscrimination amino acid analysis

Dimeric Bis-Thiourea CSA Based on (R)-2-(1-Aminoethyl)phenol Surpasses Parent Monomeric 1-TU in Enantiodiscrimination Efficiency

In a follow-up study, Recchimurzo et al. (2021) prepared a C₂-symmetric dimeric thiourea by reacting benzoyl isothiocyanate with (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine [1]. The dimer's enantiodiscrimination efficiency was explicitly compared to that of the parent monomeric CSA, 1-TU (derived from 2-[(1R)-1-aminoethyl]phenol), and was found to be higher [1]. The enhanced performance was attributed to cooperativity between the two molecular portions of the dimer within a cleft conformation stabilized by interchain hydrogen bonds [1]. This demonstrates that the (R)-2-(1-aminoethyl)phenol scaffold not only serves as an effective standalone CSA but also provides a validated monomeric benchmark that drives the design of next-generation dimeric and oligomeric chiral sensors.

dimeric CSA NMR chiral analysis cooperative binding

Robust Configurational Assignment Protocol: 1-TU Enables Determination of Absolute Configuration Under Sub-Stoichiometric Conditions

Aiello et al. (2024) established a robust NMR method for absolute configuration assignment of N-DNB amino acid derivatives using 1-TU, the thiourea CSA derived from 2-[(1R)-1-aminoethyl]phenol [1]. The protocol exploits a consistent correlation: the para and ortho protons of the N-DNB moiety exhibit higher frequency (downfield) shifts for (R)-enantiomers relative to (S)-enantiomers in the presence of 1-TU, while inverse correlations are observed for the quaternary carboxyl carbon, amide carbonyl, and methine carbon resonances [1]. Critically, this configurational correlation remains valid under sub-stoichiometric CSA conditions and at high dilution, allowing analysis of precious, mass-limited samples [1]. Such predictable, sample-sparing behavior is not guaranteed with the other tested CSAs and represents a procurement-relevant advantage for quality-control and natural-product chemistry laboratories.

absolute configuration NMR chiral sensor sub-stoichiometric analysis

Ortho- vs. Para-Regioisomer Differentiation: Only the Ortho Isomer Functions as a Chiral Auxiliary via N,O-Acetal Formation

A critical structural distinction between 2-(1-aminoethyl)phenol (ortho isomer) and tyramine (4-(2-aminoethyl)phenol, para isomer) is the ability to form a rigid tricyclic N,O-acetal upon condensation with a carbonyl compound. The ortho relationship permits simultaneous engagement of the amine and hydroxyl groups with a single electrophilic center, generating a conformationally locked scaffold that serves as a chiral auxiliary [1][2]. The para isomer cannot form any analogous cyclic structure and therefore cannot function as a chiral auxiliary or derive thiourea-based CSAs with comparable conformational preorganization [1]. This regiochemical requirement is absolute: procurement of the para isomer for chiral-auxiliary applications would be futile.

regiochemistry N,O-acetal chiral auxiliary design

Optimal Research and Industrial Application Scenarios for (R)-2-(1-Aminoethyl)phenol (CAS 123983-05-1) Based on Established Evidence


Enantioselective Total Synthesis of Nitrogen-Containing Natural Products and Alkaloids

As demonstrated by Yamazaki et al. in the total synthesis of stellettamides A–C and by the Kündig group in indolizidine syntheses, (R)-2-(1-aminoethyl)phenol serves as a chiral auxiliary that controls the absolute stereochemistry of a key C–C bond-forming step. The procured (R)-enantiomer is converted to a tricyclic N-acyl-N,O-acetal, which undergoes TiCl₄-mediated allylation with retention of configuration and high diastereoselectivity [1]. This scenario applies to any laboratory pursuing the first enantioselective synthesis of alkaloids containing a chiral piperidine or indolizidine core. Use of the racemate or the (S)-enantiomer would generate the wrong antipode or an unresolvable mixture of diastereomeric products [1][2].

Preparation of the 1-TU Chiral Solvating Agent for NMR-Based Enantiomeric Excess Determination of Amino Acid Derivatives

The reaction of (R)-2-(1-aminoethyl)phenol with benzoyl isothiocyanate yields 1-TU, a thiourea CSA that has been validated in head-to-head comparisons as the most effective among four amino-alcohol/amino-phenol-derived CSAs for enantiodifferentiation of N-DNB amino acids [1]. This CSA is directly applicable in quality-control laboratories that must verify enantiomeric purity of amino acid derivatives without chiral chromatography. The method requires only standard NMR instrumentation and the addition of DABCO or DMAP as a base additive in CDCl₃ [1].

Absolute Configuration Assignment of Novel or Synthetic N-DNB Amino Acid Derivatives Under Sample-Limited Conditions

Aiello et al. (2024) established that 1-TU, derived from (R)-2-(1-aminoethyl)phenol, provides a reliable correlation between the relative NMR chemical shift positions of (R)- and (S)-enantiomers of N-DNB amino acids, even under sub-stoichiometric CSA concentrations and high dilution [1]. This scenario is ideally suited for natural-product isolation campaigns and medicinal chemistry programs where only sub-milligram quantities of a new chiral amino acid derivative are available and absolute configuration must be assigned rapidly and non-destructively.

Benchmark Monomer for the Development of Advanced Dimeric and Oligomeric Chiral Sensors

The 2021 study by Recchimurzo et al. demonstrated that a dimeric thiourea CSA built from the (R)-2-(1-aminoethyl)phenol scaffold exhibits higher enantiodiscrimination efficiency than the parent monomeric 1-TU, due to cooperative interchain hydrogen bonding [1]. Industrial and academic groups engaged in designing next-generation chiral sensors for high-throughput ee screening should procure (R)-2-(1-aminoethyl)phenol as the validated monomeric benchmark against which new dimeric, oligomeric, or polymeric CSA architectures are compared [1].

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